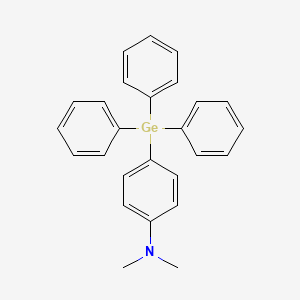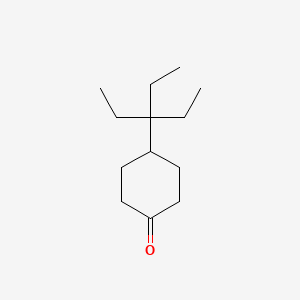
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and animals. The structure of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- consists of a pyridine ring fused to an indole ring, with a carboxylic acid and an acetyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms the corresponding imine, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of 2-(2-bromophenyl)cyanoacetic ester with aromatic amines, leading to the formation of 2-amino-1-arylindole-3-carboxylic acid ethyl ester derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the synthesis of various pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters like dopamine and serotonin in the brain . This action is beneficial in the treatment of conditions like depression and Parkinson’s disease.
Comparación Con Compuestos Similares
Similar Compounds
Norharmane: Another β-carboline derivative with similar biological activities.
Harman: A related compound with a similar structure and pharmacological properties.
Uniqueness
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group, in particular, may influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
73818-29-8 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-7(17)12-13-9(6-11(16-12)14(18)19)8-4-2-3-5-10(8)15-13/h2-6,15H,1H3,(H,18,19) |
Clave InChI |
RMLMLEMGHAUXDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)

![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)

![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)




![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

